[5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate
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Overview
Description
5-Bromo-2’-deoxyuridine-5’-monophosphate: is a synthetic nucleoside analogue with a chemical structure similar to thymidine. It is commonly used in scientific research to study cell proliferation and DNA synthesis. The compound is incorporated into DNA in place of thymidine during the S phase of the cell cycle, making it a valuable tool for various biological and medical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2’-deoxyuridine-5’-monophosphate typically involves the bromination of 2’-deoxyuridine followed by phosphorylation. The bromination is achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent such as acetic acid. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base .
Industrial Production Methods: Industrial production of 5-Bromo-2’-deoxyuridine-5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2’-deoxyuridine-5’-monophosphate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in typical laboratory settings.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and hydroxides. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry: 5-Bromo-2’-deoxyuridine-5’-monophosphate is used as a marker for DNA synthesis and cell proliferation studies. It is incorporated into DNA during replication, allowing researchers to track and analyze cell division .
Biology: In biological research, the compound is used to study cell cycle dynamics, DNA repair mechanisms, and the effects of various treatments on cell proliferation. It is also employed in labeling experiments to identify actively dividing cells in tissues .
Medicine: In medical research, 5-Bromo-2’-deoxyuridine-5’-monophosphate is used as a diagnostic tool to study cancer cell proliferation. It has been investigated as a potential radiosensitizer to enhance the effectiveness of radiation therapy in cancer treatment .
Industry: The compound is used in the pharmaceutical industry for the development of diagnostic assays and therapeutic agents. It is also employed in the production of labeled nucleotides for various biochemical applications .
Mechanism of Action
5-Bromo-2’-deoxyuridine-5’-monophosphate exerts its effects by being incorporated into DNA in place of thymidine during the S phase of the cell cycle. This incorporation disrupts normal DNA synthesis and can lead to mutations, making it a useful tool for studying DNA replication and repair mechanisms. The compound targets thymidylate synthase, an enzyme involved in the synthesis of thymidine, thereby inhibiting DNA synthesis and cell proliferation .
Comparison with Similar Compounds
- 5-Iodo-2’-deoxyuridine
- 5-Chloro-2’-deoxyuridine
- 5-Ethynyl-2’-deoxyuridine
- Bromodeoxyuridine (BrdU)
Comparison: 5-Bromo-2’-deoxyuridine-5’-monophosphate is unique in its ability to be incorporated into DNA and serve as a marker for cell proliferation. Compared to other halogenated thymidine analogs, it is less toxic and more stable, making it a preferred choice for in vivo studies. Its bromine atom allows for easy detection and analysis using various biochemical techniques .
Properties
IUPAC Name |
[5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLHVDBXXZVYJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN2O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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